1,3-Diacetoxytetramethyldisiloxane
Overview
Description
1,3-Diacetoxytetramethyldisiloxane is a chemical compound . It’s a derivative of hydrosiloxane and has been used in organic synthesis as a mild reducing agent and intermediate for the preparation of organopolysiloxanes .
Synthesis Analysis
The synthesis of this compound can be achieved from Dimethyldimethoxysilane and ACETYL IODIDE . A protocol for the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives via subsequent hydrosilylation of alkenes and alkynes is also presented .Molecular Structure Analysis
The molecular formula of this compound is C8H22O3Si2 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it’s used in the reductive cleavage of the inert C–O bonds, the reduction of tertiary carboxamides to tertiary amines, and the reduction of secondary and tertiary phosphine oxides .Scientific Research Applications
1. Antimicrobial Activity
1,3-Diacetoxytetramethyldisiloxane derivatives have been studied for their antimicrobial properties. A study by Zaltariov et al. (2013) reported the synthesis of a new siloxane diamine and its derived Schiff bases, showing remarkable antimicrobial activity against certain fungi and bacteria.
2. Catalytic Applications
The compound has been used as a reductant in various catalytic processes. For instance, Nishino et al. (2017) explored its use in the reductive dithioacetalization of carboxylic acids, while Vasilikogiannaki et al. (2014) demonstrated its efficiency in the hydrosilylation of carbonyl compounds.
3. Material Synthesis
The compound is utilized in the synthesis of materials with unique properties. Research by Turcan-Trofin et al. (2019) focused on functionalizing siloxanes with polar groups, which could be beneficial for creating solvent-free liquid electrolytes.
4. Organic Synthesis
In organic chemistry, it serves as a valuable reagent. For example, Zhang et al. (2012) utilized it for the regioselective ring cleavage of hexopyranosyl acetals, highlighting its role in the synthesis of carbohydrate-based surfactants.
5. Electrophilic Reactions
The compound has been involved in various electrophilic reactions. The study by Pehlivan et al. (2011) reports its use in the ring-opening of ethers and epoxides, demonstrating its versatility in organic transformations.
6. Structural Analyses
Its derivatives have been the subject of structural analyses to understand their chemical behavior. Research by Seto et al. (2003) on 1,3-diphenyldisiloxanes, a related compound, aimed to elucidate their structure and potential applications.
7. Surface Activity Studies
The compound's derivatives have shown potential in surface activity studies. For instance, Nistor et al. (2012) examined 1,3-bis(3-ammonium-propyl)tetramethyldisiloxane sulfate for its surface activity and micelle formation, indicating potential applications in materials science.
8. Metal Complex Synthesis
This compound is also involved in the synthesis of metal complexes. Research like that of Cazacu et al. (2014) explored its role in creating new compounds with unique optical and thermal properties.
Safety and Hazards
The safety data sheet (SDS) for 1,3-Diacetoxytetramethyldisiloxane provides information about its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .
Properties
IUPAC Name |
[[acetyloxy(dimethyl)silyl]oxy-dimethylsilyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5Si2/c1-7(9)11-14(3,4)13-15(5,6)12-8(2)10/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUKGHXYLSFHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)O[Si](C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374134 | |
Record name | 1,3-DIACETOXYTETRAMETHYLDISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5314-58-9 | |
Record name | 1,3-DIACETOXYTETRAMETHYLDISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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